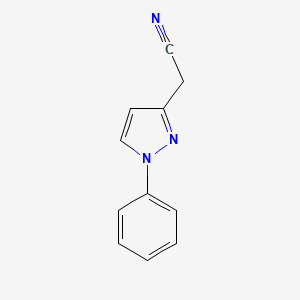

2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

Description

Significance of Pyrazole (B372694) and Acetonitrile (B52724) Scaffolds in Advanced Organic Synthesis and Chemical Biology

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. mdpi.comnih.gov Its prevalence in a wide array of pharmaceuticals is a testament to its favorable physicochemical properties and its ability to engage in various biological interactions. nih.gov The pyrazole nucleus is a key component in numerous approved drugs, underscoring its status as a "privileged scaffold" in drug discovery. nih.gov This is largely due to its metabolic stability, its capacity to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems. nih.gov

Similarly, the acetonitrile group is a fundamental building block in organic synthesis. mdpi.com Beyond its common use as a polar aprotic solvent, the cyanomethyl group is a versatile synthon that can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. Its electron-withdrawing nature also activates the adjacent methylene (B1212753) group, facilitating a range of carbon-carbon bond-forming reactions. The incorporation of an acetonitrile moiety into a molecule thus provides a strategic handle for further chemical elaboration.

The combination of these two powerful scaffolds in 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile results in a molecule with a rich and varied chemical reactivity, making it an attractive target for synthetic chemists and a promising platform for the development of novel bioactive compounds.

This compound as a Versatile Synthetic Building Block and Intermediate

While dedicated research on this compound is still emerging, its structure suggests a high degree of synthetic versatility. The presence of the reactive cyanomethyl group, coupled with the stable and functionalizable pyrazole core, positions this compound as a valuable intermediate for the construction of more complex molecular frameworks.

The methylene group adjacent to the nitrile is activated and can be deprotonated to form a nucleophilic carbanion. This anion can then participate in a variety of reactions, including alkylations, acylations, and condensations, allowing for the introduction of diverse substituents at this position. Furthermore, the nitrile group itself can undergo hydrolysis to yield the corresponding carboxylic acid or reduction to form an amine, providing pathways to different classes of compounds.

Although specific examples of the use of this compound in multi-step syntheses are not yet widely reported in peer-reviewed literature, its potential is evident from the extensive use of similar pyrazolyl-acetonitrile derivatives in the synthesis of bioactive molecules. For instance, related compounds have been used as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with known biological activities. ekb.eg The general reactivity of the pyrazole and acetonitrile moieties is well-established, and it is reasonable to extrapolate that this compound can serve as a key intermediate in the synthesis of a variety of heterocyclic and carbocyclic systems.

Overview of Academic Research Trajectories and Challenges in the Chemistry of this compound

The academic research trajectory for this compound appears to be in its nascent stages. While the compound is commercially available and listed in several chemical databases, dedicated studies exploring its reactivity and applications are limited. uni.lubldpharm.com The current research landscape is characterized by a broader interest in the synthesis and biological evaluation of pyrazole derivatives in general, with specific investigations into this particular molecule being less common.

A primary challenge in the chemistry of this compound is the development of efficient and regioselective synthetic routes. The synthesis of substituted pyrazoles can often lead to mixtures of isomers, and achieving high purity of the desired product can be a significant hurdle. nih.gov The functionalization of the pyrazole ring itself, for example, through electrophilic substitution, must be carefully controlled to avoid unwanted side reactions.

Future research in this area is likely to focus on several key aspects:

Development of Novel Synthetic Methodologies: The design of new, high-yielding, and scalable syntheses of this compound and its derivatives will be crucial for enabling further research.

Exploration of its Synthetic Utility: A systematic investigation of the reactivity of the cyanomethyl group and the pyrazole ring will help to establish this compound as a versatile building block in organic synthesis.

Biological Evaluation: Given the widespread biological activity of pyrazole derivatives, it is anticipated that future research will explore the potential of this compound and its derivatives as therapeutic agents. Areas of interest could include their evaluation as anticancer, anti-inflammatory, or antimicrobial agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H9N3 | PubChem uni.lu |

| Molecular Weight | 183.21 g/mol | PubChem uni.lu |

| XLogP3 | 1.6 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 0 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

| Rotatable Bond Count | 2 | PubChem uni.lu |

Table 2: General Reactivity of Functional Moieties

| Functional Moiety | Type of Reactions | Potential Products |

| Pyrazole Ring | Electrophilic Aromatic Substitution, N-Alkylation, Metal-Catalyzed Cross-Coupling | Functionalized pyrazole derivatives |

| Acetonitrile (Cyanomethyl group) | Alkylation, Acylation, Condensation, Hydrolysis, Reduction | Substituted acetonitriles, Carboxylic acids, Amines |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-8-6-10-7-9-14(13-10)11-4-2-1-3-5-11/h1-5,7,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNRBGYVKVGQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343099-23-9 | |

| Record name | 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Derivatization Pathways of 2 1 Phenyl 1h Pyrazol 3 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group within the 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile Scaffold

The acetonitrile moiety is a key functional handle for a variety of chemical transformations. The electron-withdrawing nature of the adjacent cyano group acidifies the protons on the methylene (B1212753) bridge, facilitating the formation of a stabilized carbanion. This reactivity is central to numerous carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org In the case of this compound, the methylene protons are sufficiently acidic to be abstracted by a mild base, such as piperidine (B6355638) or ammonium (B1175870) carbonate, generating a nucleophilic carbanion. wikipedia.orgresearchgate.net This carbanion readily attacks the electrophilic carbon of aldehydes and ketones.

The reaction proceeds through an initial aldol-type addition to form a β-hydroxy nitrile intermediate, which then undergoes base-catalyzed dehydration to yield a stable α,β-unsaturated product, often referred to as a Knoevenagel adduct. nih.govrsc.org This reaction is highly efficient for producing compounds with a new carbon-carbon double bond. nih.gov The use of pyrazole (B372694) aldehydes in Knoevenagel condensations with other active methylene compounds like malononitrile (B47326) has been well-documented, highlighting the general applicability of this reaction type within the pyrazole family. researchgate.netresearchgate.net

| Reactant (Aldehyde) | Base/Catalyst | Product |

| Benzaldehyde | Piperidine | 2-cyano-3-phenyl-3-(1-phenyl-1H-pyrazol-3-yl)acrylonitrile |

| 4-Chlorobenzaldehyde | Ammonium Carbonate | 3-(4-chlorophenyl)-2-cyano-3-(1-phenyl-1H-pyrazol-3-yl)acrylonitrile |

| 4-Methoxybenzaldehyde | Piperidine | 2-cyano-3-(4-methoxyphenyl)-3-(1-phenyl-1H-pyrazol-3-yl)acrylonitrile |

The nitrile group is a versatile participant in cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. researchgate.netresearchgate.net In this type of reaction, the nitrile C≡N triple bond of this compound can act as a dipolarophile, reacting with a 1,3-dipole.

A prominent example is the reaction with azides (e.g., sodium azide) to form tetrazole rings. This reaction, often catalyzed by a Lewis acid or conducted under thermal conditions, leads to the formation of pyrazolyl-substituted tetrazoles. These reactions are highly valuable for creating densely functionalized, nitrogen-rich heterocyclic systems. researchgate.net The resulting fused or linked bi-heterocyclic structures are of significant interest in medicinal chemistry. researchgate.netmdpi.com

| 1,3-Dipole | Reaction Type | Product |

| Sodium Azide (B81097) (NaN₃) | [3+2] Cycloaddition | 3-(5-(methyl)tetrazol-2-yl)-1-phenyl-1H-pyrazole |

| Nitrile Oxides (R-CNO) | [3+2] Cycloaddition | 3-((1-phenyl-1H-pyrazol-3-yl)methyl)-1,2,4-oxadiazole derivative |

| Diazoalkanes (R₂-CN₂) | [3+2] Cycloaddition | 3-((1-phenyl-1H-pyrazol-3-yl)methyl)-1,2,4-triazole derivative |

The nitrile group can be converted into several other important functional groups. researchgate.net The most common transformation is hydrolysis to a carboxylic acid, which can be achieved under either acidic or basic conditions.

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat initially leads to the formation of an amide intermediate, 2-(1-phenyl-1H-pyrazol-3-yl)acetamide, which upon further heating is hydrolyzed to 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid.

Basic Hydrolysis: Reaction with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solution, followed by acidification, also yields the corresponding carboxylic acid.

Beyond hydrolysis, the nitrile group can undergo reduction. Catalytic hydrogenation (e.g., H₂, Raney Ni) or reduction with chemical hydrides like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, yielding 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine.

| Reagents | Conditions | Product | Functional Group Transformation |

| H₂O, H₂SO₄ | Reflux | 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid | Nitrile to Carboxylic Acid |

| 1. NaOH, H₂O/EtOH 2. H₃O⁺ | 1. Reflux 2. Acidification | 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid | Nitrile to Carboxylic Acid |

| H₂, Raney Ni | High Pressure | 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine | Nitrile to Primary Amine |

| 1. LiAlH₄ 2. H₂O | 1. Anhydrous Ether 2. Workup | 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine | Nitrile to Primary Amine |

Transformations Involving the Pyrazole Ring System of this compound

The aromatic pyrazole and phenyl rings are amenable to electrophilic substitution reactions, allowing for further diversification of the molecular scaffold.

The phenyl group attached to the N-1 position of the pyrazole ring can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The pyrazol-1-yl group is generally considered to be electron-withdrawing and thus deactivating towards EAS. As a result, it directs incoming electrophiles primarily to the meta position. More forcing conditions (e.g., higher temperatures) may be required compared to the substitution of benzene (B151609) itself.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, predominantly at the 3'-position, to yield 2-(1-(3-nitrophenyl)-1H-pyrazol-3-yl)acetonitrile.

Halogenation: In the presence of a Lewis acid catalyst such as FeBr₃, reaction with bromine (Br₂) would lead to the formation of 2-(1-(3-bromophenyl)-1H-pyrazol-3-yl)acetonitrile.

| Reaction | Reagents | Electrophile | Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(1-(3-nitrophenyl)-1H-pyrazol-3-yl)acetonitrile |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(1-(3-bromophenyl)-1H-pyrazol-3-yl)acetonitrile |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(3-(cyanomethyl)-1H-pyrazol-1-yl)benzenesulfonic acid |

The pyrazole ring itself is an electron-rich heterocycle and can undergo electrophilic substitution. The C-4 position is the most nucleophilic and is the typical site of substitution if unoccupied. nih.gov The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org

The reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic species attacks the C-4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the corresponding 4-formylpyrazole derivative. jocpr.comijpcbs.com This reaction on this compound would yield 2-(4-formyl-1-phenyl-1H-pyrazol-3-yl)acetonitrile, a valuable intermediate for the synthesis of more complex fused heterocyclic systems. jocpr.comsemanticscholar.org

Synthesis of Diverse Polyfunctionalized Heterocyclic Systems from this compound

The activated methylene group and the versatile nitrile functionality of this compound render it a valuable synthon for the construction of a wide array of polyfunctionalized heterocyclic systems. Its strategic placement of reactive sites allows for its participation in various cyclization and condensation reactions, leading to complex molecules where the 1-phenyl-1H-pyrazol-3-yl moiety is appended to other important heterocyclic cores.

Construction of Pyrazolopyrimidines and Related N-Fused Systems

Pyrazolopyrimidines, which are structural analogs of purines, are a significant class of N-fused heterocycles. tsijournals.com The synthesis of these systems typically relies on the cyclocondensation of a pyrazole precursor bearing an amino group adjacent to a cyano or ester group. While this compound does not possess the requisite amino group for direct cyclization into the most common pyrazolo[3,4-d]pyrimidine isomer, the pyrazole framework itself is a fundamental building block for such systems.

The general and predominant strategy involves the use of 5-aminopyrazole derivatives, which undergo reaction with various C1, C2, or C3 synthons to form the fused pyrimidine (B1678525) ring. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with reagents like formic acid or carbon disulfide leads to the formation of the pyrazolo[3,4-d]pyrimidine core. tsijournals.com This highlights that functionalization of the pyrazole ring at different positions is a key strategy for accessing these N-fused systems.

A representative synthesis of a pyrazolo[1,5-a]pyrimidine (B1248293) system, which is another class of N-fused heterocycles, involves the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. This condensation reaction proceeds to form the fused pyrimidine ring, resulting in the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.netresearchgate.net

Table 1: Representative Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This table illustrates a general method for forming the pyrazolo[1,5-a]pyrimidine core, starting from an aminopyrazole derivative.

Formation of Tetrazoles and Other Nitrogen-Rich Heterocycles

The nitrile group of this compound is an excellent precursor for the synthesis of tetrazoles, a class of five-membered, nitrogen-rich heterocycles. Tetrazoles are considered bioisosteres of carboxylic acids and cis-amides, making them valuable in medicinal chemistry. researchgate.net The most direct and widely used method for converting nitriles to tetrazoles is the [3+2] cycloaddition reaction with an azide source, typically sodium azide. semanticscholar.orgnih.gov

This transformation is often facilitated by catalysts to improve reaction rates and yields. Lewis acids such as zinc chloride or copper-based catalysts are commonly employed. semanticscholar.orgnih.gov The reaction involves the addition of the azide ion to the carbon-nitrogen triple bond of the nitrile, followed by intramolecular cyclization to yield the stable, aromatic 5-substituted-1H-tetrazole ring. This method provides a direct route to 5-((1-phenyl-1H-pyrazol-3-yl)methyl)-1H-tetrazole.

Table 2: Catalytic Systems for the Synthesis of 5-Substituted-1H-tetrazoles from Nitriles

| Nitrile Substrate | Azide Source | Catalyst / Conditions | Product | Yield |

|---|---|---|---|---|

| Structurally diverse nitriles | Sodium azide | Copper-doped silica (B1680970) cuprous sulfate (B86663) (CDSCS), H₂O/i-PrOH, Reflux | Corresponding 5-substituted-1H-tetrazoles | Good to Excellent (up to 93%) semanticscholar.org |

| Various nitriles | Sodium azide | Yb(OTf)₃ | Corresponding 1-substituted-1H-tetrazoles (from amines) | Good organic-chemistry.org |

This table summarizes various catalytic conditions reported for the synthesis of tetrazoles from nitriles or their precursors, a reaction directly applicable to this compound.

Preparation of Pyridines, Pyrroles, and Thiazoles Bearing the Pyrazolyl Moiety

The activated methylene group in this compound serves as a key reactive site for building a variety of other five- and six-membered heterocyclic rings.

Pyridines: Substituted pyridines can be synthesized from active methylene nitriles through condensation reactions. A common approach involves reaction with α,β-unsaturated carbonyl compounds. The reaction sequence typically begins with a Michael addition of the carbanion generated from the acetonitrile to the unsaturated system, followed by cyclization and subsequent aromatization (often via oxidation or elimination) to furnish the pyridine (B92270) ring. researchgate.net Multi-component reactions, where the acetonitrile, an aldehyde, and an active methylene compound are reacted together, also provide a convergent route to highly substituted pyridines. organic-chemistry.org

Pyrroles: The synthesis of pyrroles can be achieved through multi-component reactions that utilize the reactivity of the active methylene group. uctm.edu For example, a condensation reaction between this compound, an α-haloketone, and a primary amine can lead to the formation of a polysubstituted pyrrole (B145914) ring bearing the pyrazolyl moiety. The classical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is another fundamental method for pyrrole formation. organic-chemistry.org

Thiazoles: The preparation of thiazoles bearing the pyrazolyl substituent can be accomplished via the well-established Hantzsch thiazole (B1198619) synthesis. ijper.org This pathway would first require the conversion of the nitrile group of this compound into the corresponding thioamide, 2-(1-phenyl-1H-pyrazol-3-yl)ethanethioamide. This intermediate can then undergo a cyclocondensation reaction with an α-halocarbonyl compound (e.g., phenacyl bromide) to yield the desired 2,4-disubstituted thiazole. acs.orgnih.gov

Table 3: General Synthetic Strategies for Heterocycles from Active Methylene Nitriles

| Target Heterocycle | Key Reactants | General Mechanism |

|---|---|---|

| Pyridine | α,β-Unsaturated carbonyl; Aldehyde + another active methylene compound | Michael addition, cyclization, aromatization researchgate.net |

| Pyrrole | α-Haloketone + Primary amine | Condensation, cyclization uctm.edu |

| Thiazole | Thioamide derivative + α-Halocarbonyl compound | Hantzsch Synthesis (Cyclocondensation) nih.gov |

This table outlines general and established synthetic routes for constructing pyridines, pyrroles, and thiazoles from precursors containing an active methylene nitrile, such as this compound.

Academic Applications of 2 1 Phenyl 1h Pyrazol 3 Yl Acetonitrile in Chemical Sciences

Role as a Precursor in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The versatility of the pyrazole (B372694) ring has made it a cornerstone in the development of new therapeutic agents. Its ability to act as a bioisostere for other functional groups and its capacity for substitution at various positions allow for the fine-tuning of steric, electronic, and lipophilic properties, which are critical for optimizing pharmacological activity.

Development of Potential Anticancer Lead Structures and Related Chemotypes

The pyrazole scaffold is a key component in a multitude of compounds investigated for their anticancer properties. chemrxiv.orgresearchgate.net These derivatives have been shown to target various mechanisms involved in cancer progression, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis. researchgate.net

Numerous studies have highlighted the efficacy of pyrazole-containing compounds against a range of cancer cell lines. For instance, certain pyrazole derivatives have demonstrated potent cytotoxic activities against leukemia, colon, breast, melanoma, and lung cancer cell lines. acs.org The structural diversity of these compounds is vast, ranging from simple substituted pyrazoles to more complex fused heterocyclic systems. nih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance anticancer efficacy, such as appropriate substitutions on the pyrazole ring. chemrxiv.org

One notable mechanism of action for some pyrazole derivatives is the inhibition of tubulin polymerization, a critical process in cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Other pyrazole-based compounds have been designed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. chemrxiv.orgresearchgate.net

While the potential for pyrazole derivatives in oncology is clear, the direct use of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile as a starting material for such compounds is not extensively reported. However, the nitrile group in this molecule offers a versatile handle for further chemical transformations, suggesting its potential as a precursor for a variety of anticancer agents.

| Compound Class | Target/Mechanism of Action | Example of Activity |

| Pyrazole Derivatives | Tubulin Polymerization Inhibition | Potent activity against leukemia and lung tumor cells nih.gov |

| Pyrazolinyl-Indoles | EGFR Inhibition | Significant activity against leukemia cell lines mdpi.com |

| Pyrazolo[1,5-a]pyridines | Kinase Inhibition (e.g., Aurora-A) | Inhibition of a range of kinases involved in cell cycle regulation mdpi.com |

Synthesis of Antimicrobial and Anti-inflammatory Chemical Entities

The pyrazole moiety is also a prominent feature in the design of novel antimicrobial and anti-inflammatory agents. orientjchem.org The search for new antimicrobial drugs is driven by the global challenge of antibiotic resistance, and pyrazole derivatives have emerged as a promising class of compounds in this area. globalresearchonline.net

Pyrazole-containing compounds have been synthesized and evaluated against a variety of bacterial and fungal strains. researchgate.net These derivatives often exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. mdpi.com The synthesis of these compounds can be achieved through various routes, often involving the cyclization of chalcones with hydrazine (B178648) derivatives. researchgate.net The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the pyrazole and appended aromatic rings. researchgate.net

In the realm of anti-inflammatory drug discovery, pyrazole derivatives have a long history, with some compounds having been clinically used as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. mdpi.com Researchers have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. orientjchem.org

Although the literature abounds with examples of pyrazole derivatives with antimicrobial and anti-inflammatory properties, specific instances of synthesizing these agents directly from this compound are not well-documented. The nitrile functionality of this compound could, in principle, be hydrolyzed to a carboxylic acid or converted to other functional groups to generate pharmacologically active molecules.

| Biological Activity | General Synthetic Approach | Example of Active Compounds |

| Antimicrobial | Cyclization of chalcones with hydrazines | Pyrazole-1-sulphonamides, Pyrazoline-1-thiocarboxamides researchgate.net |

| Anti-inflammatory | Condensation of dicarbonyl compounds with hydrazines | 1,3,5-trisubstituted pyrazole derivatives nih.gov |

Exploration in the Synthesis of Enzyme Inhibitors and Receptor Ligands

The ability of the pyrazole scaffold to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal framework for the design of enzyme inhibitors and receptor ligands. nih.gov The tunable nature of the pyrazole ring allows for the precise positioning of functional groups to achieve high affinity and selectivity for a given biological target. chemrxiv.org

Pyrazole derivatives have been investigated as inhibitors for a wide range of enzymes. For example, they have shown inhibitory activity against bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a potential target for new antibiotics. nih.gov Other pyrazole-based compounds have been identified as inhibitors of urease and butyrylcholinesterase. mdpi.com The selectivity of these inhibitors is often determined by the specific substitution pattern on the pyrazole ring. mdpi.com

In the context of receptor ligands, pyrazole derivatives have been designed to target various receptors, including tyrosine kinases and other protein kinases. nih.govresearchgate.net Molecular docking studies have been instrumental in understanding the binding modes of these ligands and in guiding the design of more potent and selective inhibitors. nih.gov The pyrazole core often serves as a central scaffold to which different pharmacophoric groups are attached to interact with specific residues in the receptor's binding pocket. researchgate.net

While the broader class of pyrazole derivatives has been extensively studied in this context, the direct utilization of this compound as a precursor for these enzyme inhibitors and receptor ligands is not a common theme in the reviewed literature. The acetonitrile (B52724) group, however, provides a potential starting point for the introduction of various functionalities that could interact with biological targets.

| Target Class | Specific Target Example | Role of Pyrazole Scaffold |

| Bacterial Enzymes | N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Core scaffold for inhibitor design nih.gov |

| Hydrolases | Urease, Butyrylcholinesterase | Central structural element of selective inhibitors mdpi.com |

| Protein Kinases | VEGFR-2, Aurora A, CDK2 | Framework for designing potential anticancer agents nih.govresearchgate.net |

Utility in Materials Chemistry Research and Functional Molecule Design

Beyond its applications in the life sciences, the pyrazole scaffold has also found significant utility in the field of materials chemistry. The electronic properties and structural rigidity of the pyrazole ring make it an attractive component for the construction of functional organic materials with interesting optical and electronic properties.

Precursors for Organic Fluorophores and Luminescent Materials

Pyrazole derivatives have emerged as a versatile class of compounds for the development of organic fluorophores and luminescent materials. nih.gov Their photophysical properties, such as high quantum yields, good photostability, and tunable emission wavelengths, make them suitable for a variety of applications, including bioimaging and organic light-emitting diodes (OLEDs). nih.govmdpi.com

The fluorescence of pyrazole-based compounds is often influenced by the nature of the substituents on the pyrazole ring and any fused aromatic systems. nih.gov For example, pyrazoline-BODIPY hybrids have been developed as fluorescent probes for cell staining. nih.gov The pyrazoline ring in these molecules can act as an electron donor, leading to intramolecular charge transfer (ICT) and resulting in bright fluorescence. nih.gov Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have also been shown to be promising fluorophores with tunable emission properties. researchgate.net

The synthesis of these fluorescent pyrazole derivatives typically involves multi-step reaction sequences, often starting from β-diketones, hydrazines, or other heterocyclic precursors. researchgate.netnih.gov While the potential of the pyrazole scaffold in this area is well-established, there is a lack of specific reports on the use of this compound as a direct precursor for such materials. The nitrile group could potentially be transformed into other functional groups to modulate the electronic and photophysical properties of the resulting molecules.

| Fluorophore Type | Key Structural Feature | Noted Photophysical Property |

| Pyrazoline-BODIPY Hybrid | Intramolecular Charge Transfer (ICT) | High fluorescence quantum yield nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Fused heterocyclic system | Tunable absorption and emission researchgate.net |

| Pyrazole Oxadiazole Derivatives | Combination of pyrazole and oxadiazole rings | Good fluorescence with emission in the blue region chemrxiv.orgmdpi.com |

Development of Chemosensors and Molecular Switches (e.g., Metal Ion Sensing)

The ability of the nitrogen atoms in the pyrazole ring to coordinate with metal ions has made pyrazole derivatives attractive candidates for the development of chemosensors and molecular switches. nih.gov These molecules can be designed to exhibit a change in their optical or electronic properties upon binding to a specific analyte, such as a metal ion, allowing for its detection and quantification. nih.gov

Pyrazole-based chemosensors have been developed for the detection of a variety of metal ions, including Cu²⁺, Zn²⁺, Hg²⁺, and Fe³⁺. chemrxiv.orgnih.gov The design of these sensors often involves incorporating a pyrazole unit as a recognition site and a fluorophore or chromophore as a signaling unit. nih.gov Upon binding of a metal ion to the pyrazole nitrogen atoms, a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, can be observed. nih.gov

While the utility of the pyrazole scaffold in the design of chemosensors and molecular switches is evident, the direct synthesis of such functional molecules from this compound is not a well-documented area of research. The nitrile group, however, could be a precursor to other coordinating groups, suggesting a potential, though currently underexplored, avenue for the application of this compound.

| Application | Analyte | Principle of Detection |

| Chemosensor | Metal Ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺, Fe³⁺) | Change in fluorescence or color upon metal ion binding chemrxiv.orgnih.gov |

| Molecular Switch | pH, Light | Reversible isomerization or change in electronic state |

Application as Ligands in Coordination Chemistry for Novel Catalytic Systems

The coordination chemistry of pyrazole derivatives is a well-established field, with numerous studies highlighting their utility as ligands for a wide array of transition metals. ontosight.aibldpharm.comnih.gov The nitrogen atoms of the pyrazole ring readily coordinate to metal centers, forming stable complexes that can exhibit catalytic activity. nih.gov The specific compound, this compound, possesses both the pyrazole ring and a nitrile group, both of which can potentially act as coordination sites.

While the broader class of pyrazole-containing ligands has been extensively investigated for applications in catalysis, specific research detailing the use of this compound in the formation of novel catalytic systems is not extensively documented in the available scientific literature. uni.lu However, the structural motifs present in this molecule suggest its potential for forming catalytically active metal complexes. The pyrazole moiety can act as a monodentate or bridging ligand, influencing the electronic and steric properties of the resulting metal complex. dntb.gov.ua The nitrile group could also participate in coordination or be a site for further functionalization to create more complex ligand architectures.

The catalytic applications of metal complexes are diverse and depend on the nature of the metal center and the ligand framework. Pyrazole-based catalysts have been employed in a variety of organic transformations. The specific electronic properties imparted by the phenyl and acetonitrile substituents on the pyrazole ring in this compound could modulate the catalytic activity of its potential metal complexes, making it a compound of interest for future investigations in catalysis.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Potential Binding Mode | Implication for Catalysis |

| Pyrazole Nitrogen | Monodentate, Bidentate (bridging) | Can influence catalyst stability and electronic properties. |

| Acetonitrile Nitrogen | Monodentate | May offer an additional coordination site or a point for ligand modification. |

Contributions to Agrochemical and Industrial Chemical Synthesis (Synthetic Aspects)

Pyrazole derivatives are a cornerstone in the agrochemical industry, with many commercially successful products containing this heterocyclic core. nih.govnbinno.com These compounds have been shown to exhibit a wide range of biological activities, including herbicidal, insecticidal, and fungicidal properties. The synthesis of complex agrochemicals often relies on versatile building blocks that can be readily modified.

While the potential for this compound to serve as a precursor in the synthesis of agrochemicals is recognized, specific examples of its direct application in the synthesis of commercial or developmental agrochemicals are not well-documented in the available literature. uni.lu The presence of the reactive nitrile group and the phenyl-substituted pyrazole core makes it a plausible intermediate for the construction of more complex molecules. nbinno.com

In industrial chemical synthesis, the pyrazole scaffold is valued for its thermal stability and tunable electronic properties. The synthetic utility of this compound would lie in its ability to undergo various chemical transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing pathways to a diverse range of functionalized pyrazole derivatives. These derivatives could then be utilized in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Nitrile | Hydrolysis | Pyrazole-3-acetic acids |

| Nitrile | Reduction | 2-(Pyrazol-3-yl)ethanamines |

| Nitrile | Cycloaddition | Tetrazolyl-substituted pyrazoles |

| Pyrazole Ring | Electrophilic Substitution | Halogenated or nitrated pyrazole derivatives |

Advanced Spectroscopic and Computational Investigations of 2 1 Phenyl 1h Pyrazol 3 Yl Acetonitrile

Spectroscopic Characterization for Mechanistic Elucidation in Transformations Involving the Compound (e.g., in situ NMR)

Spectroscopic techniques are indispensable for elucidating the mechanisms of chemical transformations involving pyrazole (B372694) derivatives. In particular, in situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time monitoring of reaction progress, enabling the identification of transient intermediates and byproducts, which is crucial for a comprehensive mechanistic understanding. nih.govresearchgate.net The synthesis of aminopyrazoles from isoxazoles, for example, has been monitored using in situ NMR, revealing that the reaction proceeds through a key ketonitrile intermediate regardless of the specific synthetic method used. researchgate.net This highlights the power of such techniques in confirming reaction pathways.

For a compound like 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile, ¹H and ¹³C NMR spectroscopy would be fundamental for structural confirmation. In related pyrazole structures, characteristic chemical shifts are observed. For instance, in 1-phenyl-1H-pyrazol-3-ol, the pyrazole H-5 proton appears as a doublet around 7.67 ppm, while the H-4 proton is a doublet at 5.92 ppm. mdpi.com The carbon signals for the pyrazole ring (C-3, C-4, and C-5) in this related compound are found at approximately 164.0, 94.2, and 129.1 ppm, respectively. mdpi.com For this compound, one would expect distinct signals for the methylene (B1212753) (-CH₂) and nitrile (-CN) groups, in addition to the characteristic signals for the 1-phenyl and pyrazole rings.

Infrared (IR) spectroscopy further aids in characterization by identifying key functional groups. The nitrile group (C≡N) in the target molecule would exhibit a characteristic stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would correspond to C=N and C=C stretching vibrations within the pyrazole and phenyl rings. By applying these spectroscopic methods in real-time, researchers can track the consumption of reactants and the formation of this compound, providing kinetic data and insight into the reaction mechanism, such as the sequence of bond formations. nih.gov

| Compound | Technique | Key Signals / Wavenumbers (cm⁻¹) | Reference |

|---|---|---|---|

| 1-Phenyl-1H-pyrazol-3-ol | ¹H NMR (CDCl₃) | δ 7.67 (d, 1H, pyrazole H-5), 5.92 (d, 1H, pyrazole H-4) | mdpi.com |

| 1-Phenyl-1H-pyrazol-3-ol | ¹³C NMR (CDCl₃) | δ 164.0 (pyrazole C-3), 129.1 (pyrazole C-5), 94.2 (pyrazole C-4) | mdpi.com |

| General Pyrazolo Pyrazolone Derivatives | IR | C=C stretch (aromatics), C-N stretch, C=O stretch | |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | IR | ~3400–3200 (O-H stretch), 3100–3000 (aromatic C–H stretch) | nih.gov |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the study of heterocyclic compounds like pyrazoles. eurasianjournals.com These computational methods provide profound insights into molecular structure, reactivity, and spectroscopic properties, often complementing experimental findings. rsc.orgtandfonline.com For this compound, DFT calculations can be used to determine the optimized molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and calculate NMR chemical shifts to aid in spectral assignment. aip.orgresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are widely used to determine the energies of these orbitals. aip.org For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO and LUMO energy levels were calculated to be -5.907 eV and -1.449 eV, respectively, resulting in an energy gap of approximately 4.458 eV. nih.gov This relatively large gap suggests high electronic stability. nih.gov The distribution of these orbitals reveals reactive sites; the HOMO is typically localized on electron-rich regions (nucleophilic centers), while the LUMO is found on electron-deficient regions (electrophilic centers). nih.gov In the case of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO is primarily located on the pyrazole ring, whereas the LUMO is centered on the furyl and carboxylic acid moieties. nih.gov A similar analysis for this compound would likely show the HOMO distributed across the phenyl and pyrazole rings, with the LUMO influenced by the electron-withdrawing acetonitrile (B52724) group.

| Compound | Method | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | DFT/B3LYP/6-31G(d) | -5.907 | -1.449 | 4.458 | nih.gov |

| Generic Imidazole Derivative (for comparison) | DFT/B3LYP/6-311G | -6.297 | -1.810 | 4.487 | irjweb.com |

The biological activity and reactivity of pyrazole derivatives can be significantly influenced by their three-dimensional structure and the potential for tautomerism. researchgate.net Conformational analysis, performed using computational methods, explores the potential energy surface of the molecule to identify the most stable spatial arrangements (conformers). For this compound, this would involve determining the preferred rotational orientation of the phenyl group relative to the pyrazole ring and the conformation of the acetonitrile side chain.

Furthermore, pyrazoles can exhibit annular prototropic tautomerism, where a proton can migrate between the two nitrogen atoms of the ring. nih.gov The relative stability of these tautomers is highly dependent on the nature and position of the substituents, as well as the solvent environment. researchgate.netnih.gov While this compound has a fixed phenyl substituent on the N-1 position, precluding annular tautomerism, related pyrazoles that are unsubstituted at N-1 exist as an equilibrium of tautomers. beilstein-journals.org DFT calculations have proven effective in predicting the relative energies of different tautomers. For example, studies on 3(5)-disubstituted-1H-pyrazoles showed that the tautomeric equilibrium is influenced by internal hydrogen bonds and the surrounding solvent. nih.gov Theoretical analysis can quantify these energy differences, predicting the predominant tautomer under specific conditions, which is crucial for understanding the compound's chemical behavior. beilstein-journals.org

Computational chemistry provides a powerful lens for examining reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of transition states and intermediates, thereby elucidating the complete reaction pathway. researchgate.net This approach allows for the calculation of activation energies, which helps in understanding reaction kinetics and predicting the feasibility of a proposed mechanism.

The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dielectrophile with a hydrazine (B178648) derivative. mdpi.com Theoretical studies can model this process step-by-step. For instance, in the multicomponent synthesis of pyrazole derivatives from an arylaldehyde, malononitrile (B47326), and phenylhydrazine (B124118), a plausible mechanism involves initial Knoevenagel condensation, followed by Michael addition of the phenylhydrazine, and subsequent intramolecular cyclization and tautomerization. researchgate.net Each step can be computationally modeled to locate the transition state and calculate the associated energy barrier. This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes to target molecules like this compound.

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Elucidation (Chemical Interaction Focus)

Molecular modeling and docking are essential computational tools for understanding how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. These studies are fundamental to elucidating Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. ijsdr.org This allows for the identification of key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site. biointerfaceresearch.com For pyrazole derivatives, docking studies have been instrumental in explaining their inhibitory activity against various enzymes. acs.orgnih.gov For example, in studies of pyrazole-based inhibitors of EGFR kinase, docking revealed specific interactions between the pyrazole core, its substituents, and the active site, providing a structural basis for their activity. acs.org

In the context of this compound, a docking study would analyze how the different parts of the molecule contribute to binding. The phenyl group at the N-1 position could engage in hydrophobic or π-π interactions, the pyrazole ring itself can act as a scaffold and a hydrogen bond acceptor, and the acetonitrile group at the C-3 position could form specific interactions with polar residues. By comparing the predicted binding modes and affinities of a series of related pyrazole analogs, researchers can build robust SAR models. These models guide the rational design of new compounds with improved potency and selectivity by suggesting which structural modifications are likely to enhance favorable interactions or disrupt unfavorable ones. beilstein-journals.orgnih.gov

| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 1H-pyrazole-1-carbothioamide derivatives | EGFR Kinase | Predicted interactions in the active site helped identify structural features necessary for biological activity. | acs.org |

| Pyrazolyl-thiazolinone derivatives | EGFR Kinase | Established good binding energy and dock scores for potent molecules, identifying key interactions. | ijsdr.org |

| Pyrazole derivatives with pyran/pyridine (B92270) moieties | COX-2 Enzyme | Molecules displayed superior binding energies (−10.9 to −9.8 kcal/mol) compared to the standard drug. | nih.gov |

| Pyrazole-benzimidazolone hybrids | HPPD Receptor | Identified specific interactions with residues GLN 307, ASN 423, and PHE 392 in the binding pocket. | biointerfaceresearch.com |

Future Research Perspectives and Emerging Directions in 2 1 Phenyl 1h Pyrazol 3 Yl Acetonitrile Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Modern chemistry is increasingly driven by the principles of green and sustainable practices, which emphasize efficiency, safety, and minimal environmental impact. Future research into the synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile will likely pivot towards these eco-friendly approaches.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. Developing a one-pot MCR for this compound could significantly streamline its production.

Green Solvents and Catalysts: The use of hazardous organic solvents is a major environmental concern. Research into using benign solvents like water or ionic liquids, coupled with recyclable or biodegradable catalysts (e.g., nano-catalysts, organocatalysts), represents a major frontier. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved in water using catalysts like l-tyrosine (B559521) or under solvent-free conditions.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. Applying these energy-efficient techniques to the synthesis of pyrazole derivatives has already shown great promise.

| Methodology | Traditional Approach | Emerging Sustainable Approach | Potential Advantages of Sustainable Approach |

|---|---|---|---|

| Reaction Type | Stepwise condensation and cyclization | One-pot, multicomponent reactions (MCRs) | Increased efficiency, reduced waste, time-saving. |

| Solvents | Volatile organic solvents (e.g., Toluene, DMF) | Water, ethanol, ionic liquids, or solvent-free conditions | Reduced environmental impact and toxicity. |

| Catalysis | Stoichiometric acid/base catalysts | Recyclable heterogeneous catalysts (e.g., nano-ZnO, magnetic nano-[CoFe2O4]) | Ease of separation, reusability, lower cost. |

| Energy Input | Conventional heating (reflux) for extended periods | Microwave or ultrasound irradiation | Drastically reduced reaction times, improved energy efficiency. |

Development of Highly Selective and Stereocontrolled Reactions

While synthesizing the pyrazole core is a primary focus, future research must also address the selective functionalization of the this compound molecule. The development of reactions that proceed with high selectivity is crucial for creating structurally precise derivatives for specific applications.

Regioselectivity: The synthesis of unsymmetrical pyrazoles can often lead to a mixture of regioisomers, complicating purification and reducing yields. Future methodologies should focus on achieving high regioselectivity, for instance, by using advanced catalytic systems or precisely designed starting materials to ensure the desired substitution pattern on the pyrazole ring.

Stereocontrol: The alpha-carbon of the acetonitrile (B52724) side chain presents a key target for introducing chirality. Developing stereocontrolled reactions at this position would open the door to synthesizing enantiomerically pure derivatives of this compound. These chiral building blocks are of immense value in medicinal chemistry, where the stereochemistry of a molecule can profoundly influence its biological activity. Research in this area could involve asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions.

Expansion of Applications in Multifunctional Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an attractive candidate for applications beyond pharmaceuticals. The pyrazole ring contains both hydrogen bond donors and acceptors, and the phenyl group allows for π-π stacking interactions, making it an excellent building block for supramolecular assemblies.

Future research directions in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. This allows for the construction of complex, ordered structures like coordination polymers or MOFs. These materials could be designed to have specific properties for applications in gas storage, catalysis, or chemical sensing.

Liquid Crystals: By incorporating long alkyl chains or other mesogenic groups, derivatives of this compound could be designed to exhibit liquid crystalline properties. Such materials are fundamental to display technologies and optical devices.

Organic Electronics: The conjugated π-system of the pyrazole and phenyl rings suggests potential for use in organic electronics. Further functionalization could tune the electronic properties of the molecule, leading to the development of new organic semiconductors, dyes for solar cells, or components for organic light-emitting diodes (OLEDs). Supramolecular hydrogels incorporating pyrazole derivatives have also been explored for applications like controlled pesticide delivery.

| Application Area | Relevant Molecular Features | Potential Functionality |

|---|---|---|

| Supramolecular Assemblies | Hydrogen bond donors/acceptors, π-systems | Self-assembly into gels, films, or other ordered structures. |

| Chemical Sensors | Metal-coordinating nitrogen atoms, functionalizable side chain | Detection of specific ions or molecules through changes in optical or electronic properties. |

| Organic Electronics | Conjugated aromatic system | Charge transport, light absorption/emission for use in transistors or OLEDs. |

| Liquid Crystals | Rigid core structure (phenyl-pyrazole) | Formation of mesophases for display and optical switching applications. |

Integration of this compound in Complex Natural Product and Drug Scaffold Synthesis

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory and anti-cancer properties. While pyrazole-containing natural products are rare, the scaffold is a powerful tool for creating synthetic molecules with significant therapeutic potential.

Future research will likely leverage this compound as a versatile building block for:

Scaffold Decoration: The acetonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to append new ring systems. This allows for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic rings to improve a drug candidate's metabolic stability, solubility, or target-binding affinity. The title compound provides a ready-made fragment for such molecular design strategies.

Synthesis of Complex Molecules: The reactivity of the acetonitrile group, combined with the stability of the pyrazole core, makes this compound an ideal starting point for synthesizing more complex heterocyclic systems or for incorporation into the total synthesis of complex drug candidates. For example, the pyrazole-acetonitrile motif can be elaborated to form pyrazolyl-thiazoles, which have shown significant antimicrobial activity.

| Drug Name | Therapeutic Class | Relevance to Future Research |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Demonstrates the utility of substituted pyrazoles in targeting enzymes. |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) | Highlights the role of pyrazoles in neurology and metabolic disease targets. |

| Apixaban | Anticoagulant | Shows the incorporation of the pyrazole core into complex, modern therapeutics. |

| Fezolamide | Antidepressant | Illustrates the versatility of the pyrazole scaffold in developing central nervous system agents. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of phenylhydrazine with β-ketonitrile derivatives under acidic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents .

- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity for the pyrazole ring formation .

- Temperature : Reactions at 80–100°C yield higher purity (>90%) compared to room-temperature protocols .

- Data Table :

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| ZnCl₂ | DMF | 100 | 85 | 92% |

| None | EtOH | 25 | 45 | 78% |

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) is used to resolve bond lengths and angles. For example:

- The pyrazole ring C–N bond lengths average 1.34 Å, consistent with aromatic systems .

- ORTEP-III visualization ( ) confirms the acetonitrile group’s linear geometry (C≡N bond: ~1.15 Å).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .

- Protein-ligand interaction : Surface plasmon resonance (SPR) to measure binding affinity (KD) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across derivatives?

- Methodological Answer : Compare torsion angles and intermolecular interactions (e.g., π-stacking) in active vs. inactive derivatives. For example:

- Derivatives with dihedral angles <10° between phenyl and pyrazole rings show enhanced kinase inhibition due to planar conformation .

- Hydrogen bonding with Thr87 in target proteins (via acetonitrile’s nitrile group) correlates with activity .

Q. What computational strategies elucidate structure-activity relationships (SAR) for pyrazole-acetonitrile hybrids?

- Methodological Answer :

- Molecular docking : AutoDock Vina simulates binding to ATP-binding pockets (e.g., EGFR kinase). The nitrile group forms critical hydrogen bonds with hinge regions .

- QSAR modeling : Use Hammett constants (σ) for substituents on the phenyl ring to predict logP and IC₅₀ values .

Q. How do batch-to-batch variations in synthesis impact biological reproducibility, and how can they be mitigated?

- Methodological Answer :

- Analytical rigor : Pair HPLC purity checks (>95%) with ¹H/¹³C NMR to detect trace impurities (e.g., unreacted starting materials) .

- Statistical validation : Use ANOVA to compare bioactivity across batches; significant differences (p < 0.05) indicate process inconsistencies .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound in lab settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.